molecular formula C15H20ClNO3 B1529899 tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate CAS No. 1354651-37-8

tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate

Cat. No.: B1529899
CAS No.: 1354651-37-8
M. Wt: 297.78 g/mol
InChI Key: OLGTWDVYNBHXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group, a chlorophenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate typically involves multiple steps, starting with the reaction of 4-chlorobenzoic acid with tert-butyl alcohol to form the corresponding ester. This ester is then subjected to further reactions to introduce the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carbamate group can be oxidized to form a corresponding carbamic acid derivative.

  • Reduction: : The carbamate group can be reduced to form an amine derivative.

  • Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

  • Oxidation: : Carbamic acid derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

Tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate: can be compared with other similar compounds, such as:

  • Tert-butyl phenyl carbamate

  • 4-chlorophenyl carbamate

  • Tert-butyl 4-chlorobenzoate

These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[4-(4-chlorophenyl)-4-oxobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-10-4-5-13(18)11-6-8-12(16)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGTWDVYNBHXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.